

Application Note: ^1H and ^{13}C NMR Spectral Assignment of 3-Propylthiolane

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Compound of Interest

Compound Name: 3-Propylthiolane

Cat. No.: B15482872

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Abstract

This document provides a detailed protocol and predicted spectral assignment for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **3-propylthiolane**. Due to the absence of published experimental spectra for this specific compound, this note offers a comprehensive prediction of the chemical shifts, multiplicities, and coupling constants based on established NMR principles and data from analogous structures. This guide is intended to assist researchers in the identification and structural elucidation of **3-propylthiolane** and related sulfur-containing heterocyclic compounds.

Introduction

Thiolane (tetrahydrothiophene) and its derivatives are important structural motifs found in various natural products and synthetic molecules with significant biological activity. The characterization of these compounds is crucial for drug discovery and development. NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. This application note details the predicted ^1H and ^{13}C NMR spectral assignments for **3-propylthiolane** and provides a standardized protocol for acquiring high-quality NMR data.

Predicted NMR Spectral Data for 3-Propylthiolane

The structure of **3-propylthiolane** with atom numbering is shown below:

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for **3-propylthiolane** in CDCl_3 are summarized in the table below. These predictions are based on the analysis of chemical shift databases and the known effects of alkyl and thioether functionalities.

Proton	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)	Integration
H2a, H2b	2.80 - 2.95	m	-	2H
H3	2.40 - 2.55	m	-	1H
H4a, H4b	1.90 - 2.10	m	-	2H
H5a, H5b	2.65 - 2.80	m	-	2H
H1'a, H1'b	1.45 - 1.60	m	-	2H
H2'a, H2'b	1.35 - 1.50	m	-	2H
H3'	0.90 - 1.00	t	7.2	3H

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR chemical shifts for **3-propylthiolane** are listed below. The predictions are based on additive models and comparison with similar structures.

Carbon	Predicted δ (ppm)
C2	35 - 40
C3	45 - 50
C4	30 - 35
C5	32 - 37
C1'	38 - 43
C2'	22 - 27
C3'	13 - 15

Experimental Protocols

A general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **3-propylthiolane** is provided below.

1. Sample Preparation

- Weigh approximately 5-10 mg of **3-propylthiolane**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (zg30).

- Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- Processing:
 - Apply a line broadening of 0.3 Hz.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all signals.

3. ^{13}C NMR Spectroscopy

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 5 seconds

- Number of Scans: 1024 or more, depending on sample concentration.
- Processing:
 - Apply a line broadening of 1.0 Hz.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of **3-propylthiolane** and the key through-bond correlations that would be expected in 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation).

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